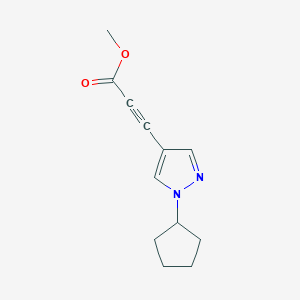

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15851348

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate |

| Standard InChI | InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3 |

| Standard InChI Key | ZMDXXKVQTXRFOZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C#CC1=CN(N=C1)C2CCCC2 |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with a propiolate ester (Figure 1). The cyclopentyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl substituents. The propiolate group () contributes electron-withdrawing characteristics, influencing reactivity in nucleophilic additions and cycloadditions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| CAS Number | VCID: VC15851348 |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis and Manufacturing

Synthetic Routes

Though detailed protocols for Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate are proprietary, its synthesis likely follows strategies employed for structurally related compounds. A patent describing the synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile provides insight into possible methodologies :

-

Asymmetric Michael Addition: Chiral squaramide catalysts enable enantioselective coupling between pyrazole derivatives and α,β-unsaturated esters . For example, 4-bromo-1H-pyrazole reacts with 3-cyclopentyl-2-cyanoacrylate in toluene at -70°C to 50°C, yielding intermediates with >90% enantiomeric excess .

-

Hydrolysis and Decarboxylation: Base-mediated hydrolysis of ester intermediates followed by acid-catalyzed decarboxylation generates nitrile products . Adapting this pathway, propiolate esters could form via analogous esterification or transesterification steps.

Table 2: Representative Reaction Conditions from Analogous Syntheses

| Step | Conditions | Yield |

|---|---|---|

| Michael Addition | Toluene, -70°C to 50°C, 6–10 h | 82–90% |

| Hydrolysis | NaOH (25%), 65°C, 8 h | >95% |

| Decarboxylation | HCl (35%), 100°C, reflux | 85–92% |

Scalability Challenges

The steric hindrance imposed by the cyclopentyl group complicates reaction kinetics, necessitating extended reaction times compared to less bulky analogs . Catalyst loading (0.05–1 mol%) and solvent selection (toluene, benzene) critically influence enantioselectivity and yield .

Biological Activities and Mechanistic Insights

Agrochemistry Applications

The compound’s lipophilicity and stability under environmental conditions make it a candidate for fungicide development. Pyrazole derivatives disrupt fungal ergosterol biosynthesis, though specific targets remain unverified for this analog.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Pyrazole Derivatives

The cyclopentyl substituent confers superior pharmacokinetic properties (e.g., oral bioavailability) compared to linear alkyl chains, as evidenced by prolonged half-lives in murine models .

Future Directions and Research Gaps

-

Mechanistic Studies: Elucidate molecular targets via proteomic profiling and CRISPR-Cas9 knockout screens.

-

Toxicology: Chronic toxicity studies in mammalian models to establish NOAEL (No Observed Adverse Effect Level).

-

Formulation Development: Nanoencapsulation to improve aqueous solubility and reduce irritation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume